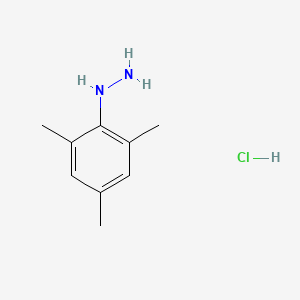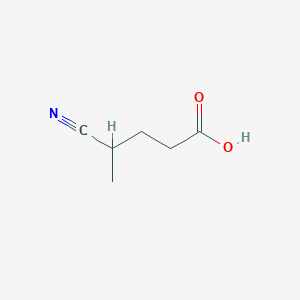
4-cyanopentanoic Acid
Vue d'ensemble
Description
4-cyanopentanoic Acid, also known as 4,4’-Azobis(4-cyanopentanoic acid) or ACPA, is a free radical initiator used in polymer synthesis . It is a water-soluble initiator used in both heterogeneous and homogeneous free-radical polymerizations . It is also used as an initiator in reversible addition−fragmentation chain transfer polymerization (RAFT) .
Synthesis Analysis
ACPA can be synthesized using reversible addition-fragmentation chain transfer (RAFT) polymerization . The synthesis involves the use of methylallyl sulfonate (SMAS), N-carbamoyl maleimide (NCM), and N-methoxy polyethylene glycols-N’-carbamoyl maleimide (MPNCM) . The structure of the synthesized product is confirmed using techniques like FTIR, 1H NMR, TGA and GPC .Molecular Structure Analysis
The molecular structure of ACPA is represented by the chemical formula C12H16N4O4 . The InChI representation of the molecule is InChI=1S/C12H16N4O4/c1-11(7-13,5-3-9(17)18)15-16-12(2,8-14)6-4-10(19)20/h3-6H2,1-2H3,(H,17,18)(H,19,20)/b16-15+ .Chemical Reactions Analysis
ACPA decomposes at different rates in aqueous media . The major product of decomposition in both aqueous and organic media is the ketenimine formed by C–N coupling of the radicals formed, which is irreversibly trapped as an amide in aqueous media .Physical And Chemical Properties Analysis
ACPA is a white crystalline powder with a melting point of 118 to 125 °C . It is soluble in water . The molar mass of ACPA is 280.284 g·mol−1 .Applications De Recherche Scientifique
Holographic Applications
4-cyanopentanoic Acid, specifically 4,4’-azobis (4-cyanopentanoic acid), is used in the creation of holographic transmission and reflection gratings stored in a PVA/AA photopolymer . This material can reach diffraction efficiencies close to 100% for spatial frequencies about 1000 lines/mm . To enhance the material response at high spatial frequencies, 4-cyanopentanoic Acid is added to the composition of the material .
Photopolymerization
4-cyanopentanoic Acid is used as an initiator in the reversible addition-fragmentation chain transfer polymerization of acrylic acid. This leads to the development of well-defined hydrophilic macromolecular agents for various applications.
Thermal and Photochemical Decomposition
4-cyanopentanoic Acid, particularly its two diastereoisomers, decompose at different rates in aqueous media . The major product of decomposition in both aqueous and organic media is the ketenimine formed by C–N coupling of the radicals formed .
Synthesis of Gamma-Lactones
Enantioselective Synthesis in Organic Chemistry
4-cyanopentanoic Acid plays a role in enantioselective synthesis in organic chemistry.
Inhibition of Nitric Oxide Synthases
4-cyanopentanoic Acid is used in the inhibition of nitric oxide synthases.
Synthesis of Methyl Esters and Inhibition of Mycolic Acid Biosynthesis
Polymerization and Material Sciences
4-cyanopentanoic Acid is used in polymerization and material sciences. It has many applications, such as the manufacture of photonic lattice structures, photo-curable resins, or polymer waveguides .
Mécanisme D'action
Target of Action
4-Cyanopentanoic Acid, also known as 4,4’-Azobis(4-cyanopentanoic acid) or ACPA, is primarily used as a free radical initiator in polymer synthesis . It is a water-soluble initiator used in both heterogeneous and homogeneous free-radical polymerizations . It is also used as an initiator in reversible addition−fragmentation chain transfer polymerization (RAFT) .
Mode of Action
The mode of action of 4-Cyanopentanoic Acid involves the generation of free radicals. When heated to decomposition, it releases N2 and produces 2 equivalents of reactive radicals capable of initiating polymerization . The radicals formed interact with the monomers present in the reaction mixture, initiating the polymerization process .
Biochemical Pathways
The major product of decomposition in both aqueous and organic media is the ketenimine formed by C–N coupling of the radicals formed, which is irreversibly trapped as an amide in aqueous media . This indicates that the compound affects the biochemical pathways involved in the polymerization process.
Pharmacokinetics
Its solubility in both aqueous and organic media suggests that it may have good bioavailability .
Result of Action
The result of the action of 4-Cyanopentanoic Acid is the formation of polymers with well-defined molecular weights and low polydispersities . This is achieved through the controlled generation of free radicals, which initiate the polymerization process .
Action Environment
The action of 4-Cyanopentanoic Acid can be influenced by environmental factors such as temperature and the presence of other substances. For example, the rate of decomposition and the formation of radicals can be affected by the temperature of the reaction environment . Additionally, the presence of other substances in the reaction mixture can influence the efficiency of the polymerization process .
Safety and Hazards
Orientations Futures
ACPA has been used to enhance the material response at high spatial frequencies in a polyvinyl alcohol (PVA)/acrylamide (AA) based photopolymer . Different concentrations of ACPA are incorporated into the main composition of the photopolymer to find the concentration value that provides the highest diffraction efficiency . This suggests potential future directions in the field of holography and photopolymers .
Propriétés
IUPAC Name |
4-cyanopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-5(4-7)2-3-6(8)9/h5H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUKRHLZDVJJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347360 | |
| Record name | 4-Cyanopentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23886-52-4 | |
| Record name | 4-Cyanopentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyano-4-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-cyanopentanoic acid?
A1: The molecular formula of 4-cyanopentanoic acid is C6H9NO2, and its molecular weight is 127.14 g/mol.
Q2: Is there spectroscopic data available for 4-cyanopentanoic acid?
A2: While the provided articles don't contain specific spectroscopic data, they mention the use of various techniques to characterize the compound and its derivatives. These include Fourier transform infrared (FT-IR) spectroscopy [, , , , , , ], proton nuclear magnetic resonance (1H-NMR) spectroscopy [, , , , ], 13C-NMR spectroscopy [], and ultraviolet-visible (UV-Vis) spectroscopy [, ].
Q3: What is the primary application of 4-cyanopentanoic acid in polymer chemistry?
A3: 4-Cyanopentanoic acid is frequently used as a precursor to synthesize azo initiators, particularly 4,4′-azobis(4-cyanopentanoic acid) (ACPA) [3, 4, 7-10, 12, 14, 16, 19, 21, 22, 24, 27].
Q4: Why is ACPA a valuable initiator in polymerization reactions?
A4: ACPA is a water-soluble azo initiator, making it suitable for aqueous polymerization reactions [, , , , ]. It's also used in various polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization [4, 5, 7-10, 12, 15, 17, 20, 23, 26, 29, 30] and Atom Transfer Radical Polymerization (ATRP) [, , , ].
Q5: How does the structure of the RAFT agent impact polymerization of sterically hindered monomers?
A5: Research suggests that the choice of RAFT agent can influence the polymerization of sterically hindered monomers like di-n-butyl itaconate, dicyclohexyl itaconate, and dimethyl itaconate []. The molecular structure of the RAFT agent can lead to varying degrees of hybrid living behavior in the polymerization process.
Q6: Can ACPA be used to create functionalized polymers?
A6: Yes, ACPA derivatives containing reactive groups, like N-hydroxysuccinimide or biotin, have been synthesized and used to prepare end-functionalized polyvinylpyrrolidone [].
Q7: Can 4-cyanopentanoic acid derivatives act as both initiators and stabilizers in polymerization reactions?
A7: Research indicates that esters derived from 4,4'-azobis-4-cyanopentanoyl chloride (a derivative of 4-cyanopentanoic acid) can act as both initiators and stabilizers for emulsion polymerization of styrene without additional surfactants [].
Q8: How does the presence of a chain transfer agent like 4-cyanopentanoic acid dithiobenzoate influence polymerization kinetics?
A8: Studies on the RAFT polymerization of methyl 6-O-methacryloyl-α-d-glucoside in aqueous solution, using 4-cyanopentanoic acid dithiobenzoate as the chain transfer agent, revealed that the RAFT process proceeds at a significantly slower rate compared to conventional free radical polymerization []. The polymerization also exhibits an initial non-steady-state period, influenced by factors like temperature, initiator and CTA concentration, and residual oxygen levels.
Q9: Can the polymerization of acrylamide be controlled using bromoform?
A9: Yes, research has shown that bromoform (CHBr3) can act as an effective chain transfer agent in the photopolymerization of acrylamide, regulating the molecular weight of the resulting polyacrylamide without significantly impacting the polymerization rate [].
Q10: What is a notable application of 4-cyanopentanoic acid in biocatalysis?
A10: 4-Cyanopentanoic acid is a key intermediate in the production of 1,5-dimethyl-2-piperidone, a pharmaceutical intermediate [].
Q11: How is 4-cyanopentanoic acid produced in a biocatalytic process?
A11: 4-Cyanopentanoic acid is produced through the nitrilase-catalyzed hydrolysis of 2-methylglutaronitrile []. This process often employs immobilized microbial cells, like Acidovorax facilis 72W or Escherichia coli expressing the nitrilase gene, for enhanced stability and reusability.
Q12: What immobilization methods have been explored for this biocatalytic process?
A12: Researchers have explored immobilizing the biocatalyst in carrageenan and alginate matrices []. Immobilization in alginate, cross-linked with glutaraldehyde and polyethylenimine, led to a more stable catalyst, especially in reaction mixtures with high concentrations of 4-cyanopentanoic acid ammonium salt.
Q13: What are the advantages of using alginate over carrageenan for immobilization in this context?
A13: Alginate immobilization resulted in catalysts with higher nitrilase specific activity compared to carrageenan, leading to increased volumetric productivity of 4-cyanopentanoic acid []. Additionally, using alginate simplified the immobilization process by eliminating a process step.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, N-[(4-methylphenyl)methylene]-](/img/structure/B3421990.png)
![Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate](/img/structure/B3421993.png)
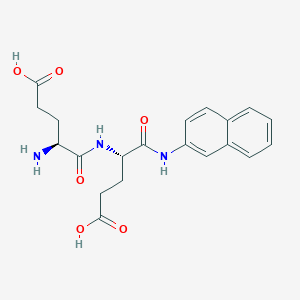
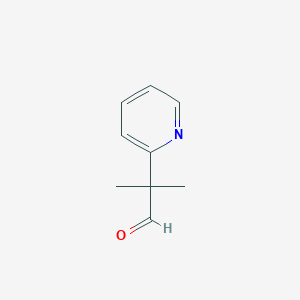

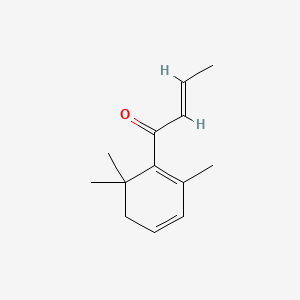

![(5-Chlorobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B3422055.png)
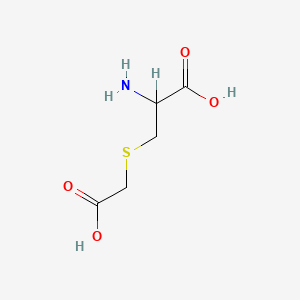
![Benzo[b]naphtho[2,1-d]furan](/img/structure/B3422070.png)


